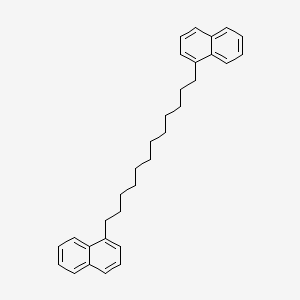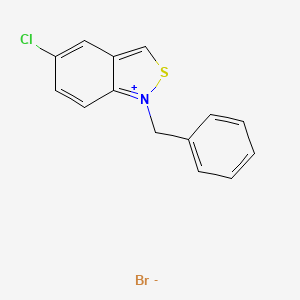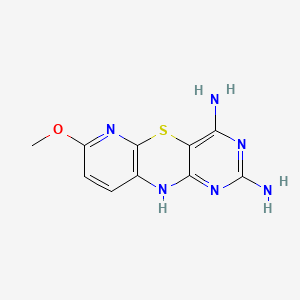![molecular formula C10H11N3O5S B14662308 4-[(2,4-Dinitrophenyl)sulfanyl]morpholine CAS No. 40208-37-5](/img/structure/B14662308.png)
4-[(2,4-Dinitrophenyl)sulfanyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,4-Dinitrophenyl)sulfanyl]morpholine is an organic compound with the molecular formula C10H11N3O5S It consists of a morpholine ring connected to a 2,4-dinitrophenyl group via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dinitrophenyl)sulfanyl]morpholine typically involves the reaction of morpholine with 2,4-dinitrochlorobenzene in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the morpholine attacks the chlorinated aromatic ring, displacing the chlorine atom and forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dinitrophenyl)sulfanyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 4-[(2,4-diaminophenyl)sulfanyl]morpholine .
Scientific Research Applications
4-[(2,4-Dinitrophenyl)sulfanyl]morpholine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dinitrophenyl)sulfanyl]morpholine involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, affecting cellular processes. The sulfur atom provides a site for further chemical modifications, enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dinitrophenyl)morpholine
- 2,4-Dinitrophenol
- S-(2,4-dinitrophenyl)glutathione
Uniqueness
4-[(2,4-Dinitrophenyl)sulfanyl]morpholine is unique due to the presence of both a morpholine ring and a 2,4-dinitrophenyl group connected via a sulfur atom. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
40208-37-5 |
|---|---|
Molecular Formula |
C10H11N3O5S |
Molecular Weight |
285.28 g/mol |
IUPAC Name |
4-(2,4-dinitrophenyl)sulfanylmorpholine |
InChI |
InChI=1S/C10H11N3O5S/c14-12(15)8-1-2-10(9(7-8)13(16)17)19-11-3-5-18-6-4-11/h1-2,7H,3-6H2 |
InChI Key |
JFARSIASYIAFPM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


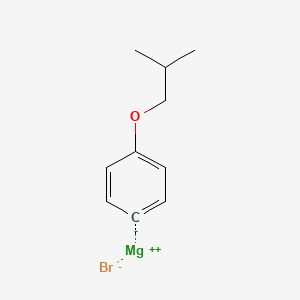
![2-[(Propan-2-yl)oxy]buta-1,3-diene](/img/structure/B14662232.png)
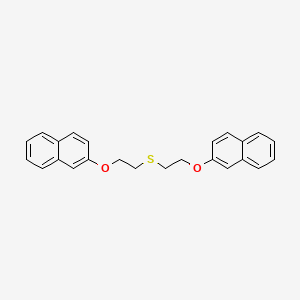
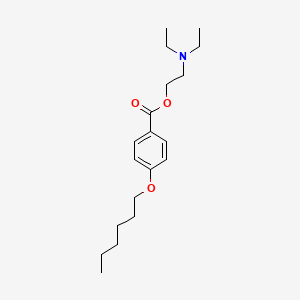
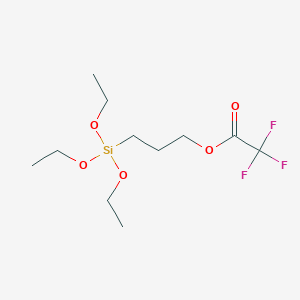
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide](/img/structure/B14662253.png)
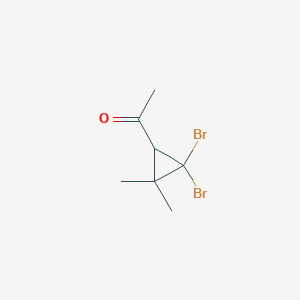
![1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B14662259.png)
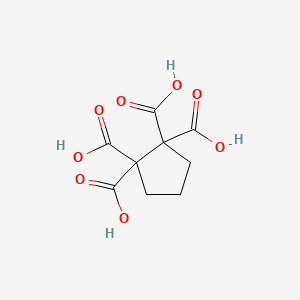
![4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile](/img/structure/B14662280.png)
